4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a pyrrole ring
Mechanism of Action
Target of Action
The primary targets of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of both Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to the disruption of bacterial cell membrane formation. On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is essential for the synthesis of nucleotides in the bacteria .
Result of Action
The compound’s action results in the inhibition of bacterial growth . By inhibiting key enzymes in the bacteria, it disrupts essential biochemical pathways, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2,5-dimethylpyrrole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions[][3].
Major Products
The major products formed from these reactions include various substituted benzoic acids and pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and advanced materials[][4].
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness
The uniqueness of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTROARYSPBJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180788 | |
Record name | Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-62-8 | |
Record name | Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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